![molecular formula C16H20N2O2 B5704864 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide” is a compound with free spectra . It is related to the quinoline family, which is one of the most common nitrogen-containing heterocycles .
Synthesis Analysis
Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been specified over the last few decades, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular formula of “this compound” is C16H20N2O2 . The exact mass is 272.152478 g/mol .作用機序
The exact mechanism of action of quinacrine is not fully understood. However, it has been proposed that quinacrine exerts its effects by interacting with DNA and RNA. Quinacrine has been shown to intercalate into DNA, which can lead to DNA damage and inhibition of DNA replication. It has also been proposed that quinacrine can inhibit RNA synthesis by binding to RNA polymerase.
Biochemical and Physiological Effects:
Quinacrine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including phospholipase A2, which is involved in the inflammatory response. Quinacrine has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
実験室実験の利点と制限
Quinacrine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Quinacrine also has a broad-spectrum activity against a wide range of microorganisms, which makes it useful for studying various diseases.
However, there are also some limitations to the use of quinacrine in laboratory experiments. Quinacrine has been shown to have some toxicity, particularly at high doses. It can also interfere with fluorescence microscopy, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on quinacrine. One area of interest is the development of new quinacrine derivatives with improved anticancer activity. Another area of interest is the use of quinacrine in combination with other anticancer agents to enhance their efficacy.
Conclusion:
Quinacrine is a synthetic compound with a broad range of activity against microorganisms. It has been extensively studied for its potential therapeutic applications, including as an antimalarial drug, an antiviral agent, and an anticancer agent. Although the exact mechanism of action of quinacrine is not fully understood, it has been proposed to interact with DNA and RNA. Quinacrine has several advantages for use in laboratory experiments, but there are also some limitations to its use. There are several potential future directions for research on quinacrine, including the development of new derivatives with improved anticancer activity and the use of quinacrine in combination with other anticancer agents.
合成法
Quinacrine can be synthesized through several methods, including the Ruff-Fenton reaction, the Skraup synthesis, and the Mannich reaction. The most commonly used method for the synthesis of quinacrine is the Mannich reaction. In this method, 8-aminoquinoline is reacted with formaldehyde and isopropylamine to form the final product.
科学的研究の応用
Quinacrine has been extensively studied for its potential therapeutic applications. Several studies have investigated its antimalarial activity, and it has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Quinacrine has also been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus.
In recent years, quinacrine has gained attention as a potential anticancer agent. Studies have shown that quinacrine can inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. It has been proposed that quinacrine exerts its anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)18(12(4)19)9-14-8-13-7-11(3)5-6-15(13)17-16(14)20/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEYKZDAYKBODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
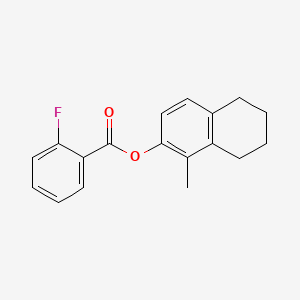
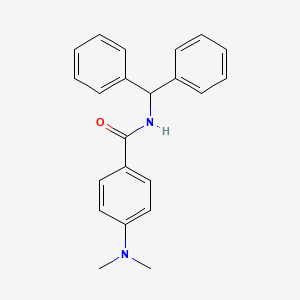
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
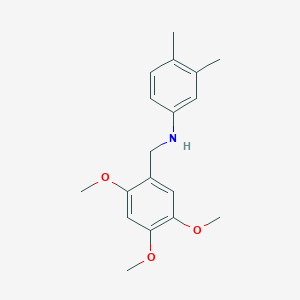

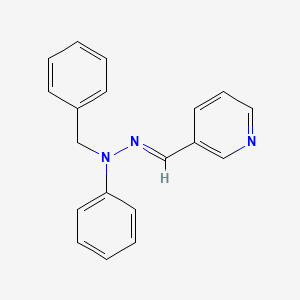

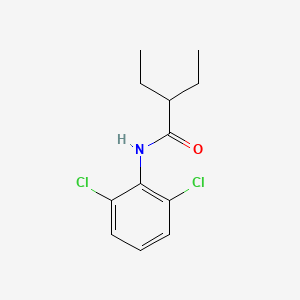

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)